molecular formula C17H20N2O B7557161 N-(4-aminocyclohexyl)naphthalene-1-carboxamide

N-(4-aminocyclohexyl)naphthalene-1-carboxamide

Cat. No. B7557161
M. Wt: 268.35 g/mol
InChI Key: YQOHWQGDEVIREA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-aminocyclohexyl)naphthalene-1-carboxamide, also known as AH-7921, is a synthetic opioid drug. It was first synthesized in the 1970s by a team of researchers at Allen and Hanburys, a subsidiary of GlaxoSmithKline. AH-7921 gained popularity in the early 2010s as a designer drug, but it is now a controlled substance in many countries due to its potent analgesic effects and high potential for abuse.

Mechanism of Action

N-(4-aminocyclohexyl)naphthalene-1-carboxamide acts as an agonist at the mu-opioid receptor, which is the same receptor that is targeted by morphine and other opioids. Activation of this receptor leads to a decrease in the perception of pain. This compound has also been found to have some activity at the delta-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
This compound has been found to have a number of effects on the body. In addition to its analgesic properties, it has also been found to produce sedation, respiratory depression, and hypothermia in animal models. It has also been found to produce some degree of physical dependence and withdrawal symptoms in animals.

Advantages and Limitations for Lab Experiments

N-(4-aminocyclohexyl)naphthalene-1-carboxamide has some advantages for use in laboratory experiments. It is a potent analgesic, which makes it useful for studying pain pathways and developing new pain medications. However, its high potential for abuse and the risk of respiratory depression make it less suitable for use in human subjects.

Future Directions

There are several areas of future research that could be explored with N-(4-aminocyclohexyl)naphthalene-1-carboxamide. One area is the development of new pain medications based on its structure. Another area is the study of the receptor binding properties of this compound and related compounds. Finally, more research is needed to fully understand the potential risks and benefits of this compound and other synthetic opioids.

Synthesis Methods

The synthesis of N-(4-aminocyclohexyl)naphthalene-1-carboxamide involves several steps. The first step is the preparation of 4-aminocyclohexanone from cyclohexanone. This is achieved by reacting cyclohexanone with hydroxylamine hydrochloride and sodium acetate in water. The resulting 4-aminocyclohexanone is then reacted with 1-naphthoyl chloride in the presence of a base to form this compound.

Scientific Research Applications

N-(4-aminocyclohexyl)naphthalene-1-carboxamide has been the subject of a number of scientific studies. One area of research has focused on its analgesic properties. This compound has been found to be a potent analgesic in animal models, with a potency similar to that of morphine. However, it is less effective at producing respiratory depression, which is a common side effect of opioids.

properties

IUPAC Name

N-(4-aminocyclohexyl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c18-13-8-10-14(11-9-13)19-17(20)16-7-3-5-12-4-1-2-6-15(12)16/h1-7,13-14H,8-11,18H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOHWQGDEVIREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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